1,4-dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine
Description
1,4-Dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-5-amine core substituted with methyl groups at positions 1 and 4 and a 2-methylcyclopropyl group at position 2. Pyrazole derivatives are widely studied for their pharmacological properties, including thrombin inhibition and anti-inflammatory activity . The 2-methylcyclopropyl substituent introduces steric and electronic effects that modulate binding affinity and metabolic stability, making this compound a candidate for medicinal chemistry applications .
Synthetic routes for such compounds often involve palladium-catalyzed cycloadditions or iodine-catalyzed cyclization reactions, as demonstrated in recent studies . For example, iodine-catalyzed cyclization of β-ketonitriles with 1H-pyrazol-5-amine derivatives yields pyrazolo[1,5-a]pyrimidines, highlighting the versatility of pyrazole cores in heterocyclic synthesis .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2,4-dimethyl-5-(2-methylcyclopropyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-5-4-7(5)8-6(2)9(10)12(3)11-8/h5,7H,4,10H2,1-3H3 |
InChI Key |
WGVXGFMHGWNGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NN(C(=C2C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropyl hydrazine with 1,3-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1,4-dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects at Position 3
The substituent at position 3 of the pyrazole core critically influences biological activity and physicochemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives
*Calculated based on molecular formula.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methylcyclopropyl group (electron-donating) enhances metabolic stability compared to electron-withdrawing groups like pyridinyl .
- Aromatic vs. Aliphatic Substituents : Thiophene and benzodioxin substituents increase lipophilicity, favoring membrane permeability, whereas pyridinyl groups improve aqueous solubility .
Thrombin Inhibition
Pyrazole derivatives with bulky substituents at position 3, such as 2-methylcyclopropyl, exhibit potent thrombin inhibition by forming stable interactions with the enzyme’s active site . For instance, the target compound showed a 50% inhibitory concentration (IC₅₀) of 12 nM in vitro, outperforming analogues with smaller substituents (e.g., methyl or ethyl groups) .
Green Chemistry Approaches
Recent studies emphasize sustainable synthesis methods. For example, CoFe₂O₄-GO-SO₃H nanocomposites catalyze the formation of imidazo[1,2-a]pyridines from pyrazol-5-amine derivatives, reducing reaction times and waste .
Biological Activity
1,4-Dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family, characterized by its unique structural features that contribute to its biological activity. The compound has garnered attention in drug discovery due to its potential interactions with various biological targets, which may influence enzymatic pathways and receptor activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 179.26 g/mol. The structure features a pyrazole ring with two methyl groups at positions 1 and 4, and a cyclopropyl group attached to a methyl group at position 3. This specific arrangement enhances its binding affinity to biological targets, making it a candidate for pharmacological studies .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. Below are key findings regarding its biological activity:
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes. For example, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A related pyrazole compound demonstrated potent CDK2 inhibitory activity with a value of 0.005 µM, indicating strong selectivity over other CDKs tested . This suggests that structural analogs of this compound may exhibit similar inhibitory effects.
Antiproliferative Activity
In vitro studies have revealed that compounds related to this compound possess antiproliferative properties against various cancer cell lines. For instance, a derivative exhibited sub-micromolar antiproliferative activity against a panel of cancer cell lines (GI50 = 0.127–0.560 µM). Mechanistic studies indicated that these compounds can induce apoptosis and arrest the cell cycle in specific phases .
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies focus on binding affinities and kinetics, which are essential for assessing the compound's efficacy in biological systems.
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
